

Grifolic acid chemical structure and physicochemical properties

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Compound of Interest

Compound Name: Grifolic acid

Cat. No.: B1672146

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Grifolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a meroterpenoid compound first isolated from the edible mushroom *Grifola frondosa*, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by **grifolic acid**. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

Grifolic acid is characterized by a resorcylic acid core substituted with a farnesyl-related C15 side chain. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid[1]
CAS Number	80557-12-6[2]
Molecular Formula	C ₂₃ H ₃₂ O ₄ [1][2]
Canonical SMILES	CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O[1]

Physicochemical Data

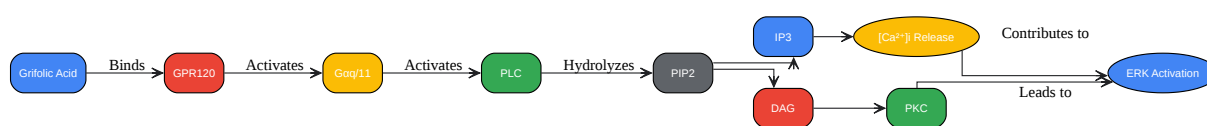
Property	Value	Source
Molecular Weight	372.5 g/mol	[1][2]
Appearance	Powder	[2]
Melting Point	93-94 °C	[2]
Boiling Point (Predicted)	557.1 ± 50.0 °C	[2]
Density (Predicted)	1.086 ± 0.06 g/cm ³	[2]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[2]
pKa (Predicted)		
LogP (Predicted)		
Stability	Light Sensitive	[2]

Biological Activity and Signaling Pathways

Grifolic acid exerts its biological effects primarily through the modulation of two key protein targets: G-protein coupled receptor 120 (GPR120) and Carbonic Anhydrase II (CAII).

GPR120 Agonism and Downstream Signaling

Grifolic acid is a selective partial agonist of GPR120, a receptor for long-chain free fatty acids that plays a crucial role in metabolic regulation and inflammation.[2] Upon binding of **grifolic acid**, GPR120 activates a canonical Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ($[Ca^{2+}]_i$), while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This signaling pathway is central to the anti-inflammatory and insulin-sensitizing effects attributed to **grifolic acid**.



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Grifolic Acid-Induced GPR120 Signaling Pathway

Carbonic Anhydrase II Inhibition

Grifolic acid has been identified as a potent inhibitor of carbonic anhydrase II (CAII), a zinc-containing metalloenzyme involved in various physiological processes, including pH regulation and CO₂ transport. The inhibition of CAII by **grifolic acid** presents a potential therapeutic avenue for conditions where this enzyme is overactive. The precise mechanism of inhibition by **grifolic acid** has not been fully elucidated but is an active area of research.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to characterize the physicochemical and biological properties of **grifolic acid**.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

- A small, finely powdered sample of **grifolic acid** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Assessment (Shake-Flask Method):

- An excess amount of **grifolic acid** is added to a known volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- The concentration of **grifolic acid** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Biological Activity Assays

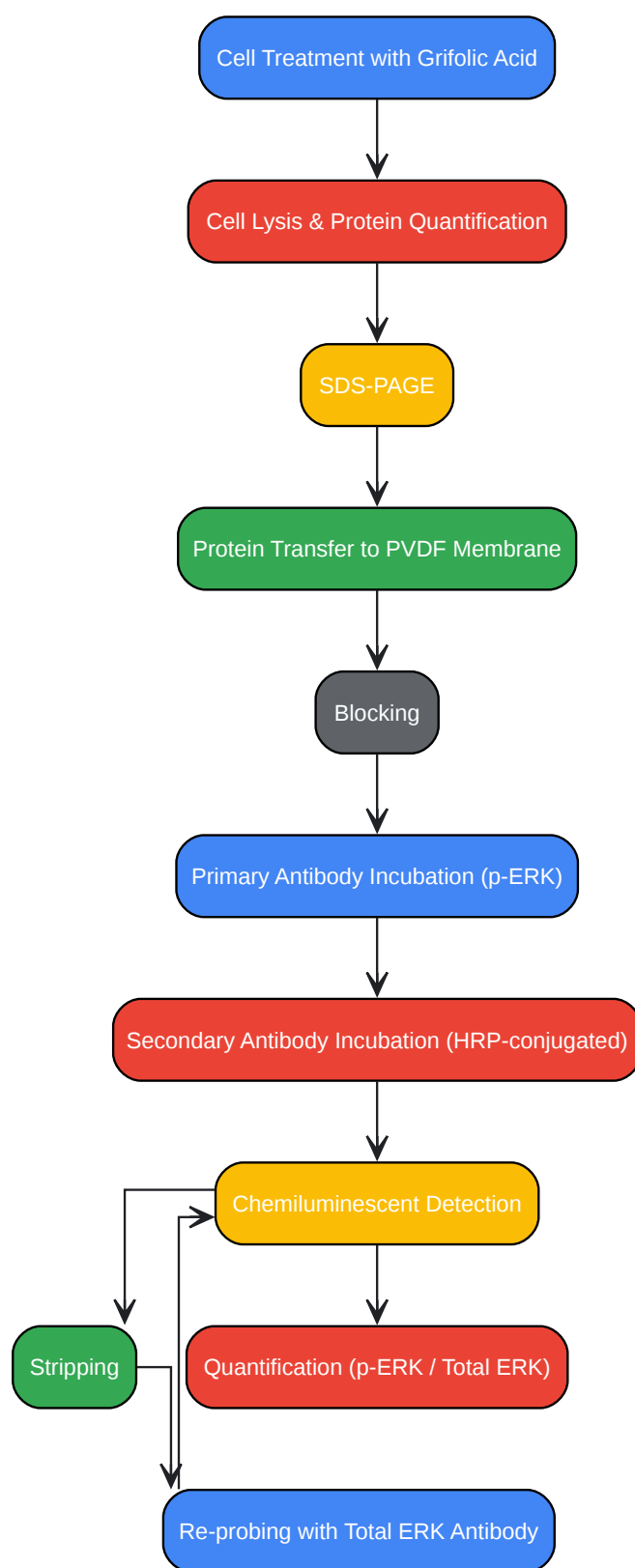
GPR120 Activation Assay (Calcium Imaging):

- Cells endogenously or exogenously expressing GPR120 are cultured in a suitable medium.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- A baseline fluorescence measurement is taken.
- **Grifolic acid** at various concentrations is added to the cells.
- Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in

fluorescence indicates GPR120 activation.

ERK Phosphorylation Assay (Western Blotting):

- GPR120-expressing cells are treated with different concentrations of **grifolic acid** for a specified duration.
- The cells are lysed, and the total protein concentration is determined.
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The p-ERK bands are visualized using a chemiluminescent substrate.
- The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal protein loading.
- The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.



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Western Blot Workflow for ERK Phosphorylation

Carbonic Anhydrase II Inhibition Assay:

- A solution of bovine erythrocyte CAII is prepared in a suitable buffer.
- The enzyme is incubated with various concentrations of **grifolic acid**.
- The reaction is initiated by the addition of the substrate, p-nitrophenyl acetate (p-NPA).
- The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
- The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.

Conclusion

Grifolic acid is a promising natural product with well-defined biological targets and therapeutic potential. This guide provides a foundational understanding of its chemical and physical characteristics, as well as its mechanisms of action. The detailed experimental protocols outlined herein offer a starting point for researchers to further investigate the properties and applications of this intriguing molecule. As research continues, a deeper understanding of **grifolic acid**'s pharmacology will undoubtedly pave the way for its potential development into novel therapeutic agents.

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References

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